molecular formula C4H3Br2F3 B14082304 1,4-Dibromo-1,1,3-trifluorobut-2-ene

1,4-Dibromo-1,1,3-trifluorobut-2-ene

Cat. No.: B14082304
M. Wt: 267.87 g/mol
InChI Key: LCTKXPQKSGIAQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-1,1,3-trifluorobut-2-ene can be synthesized through the bromination of 1,1,3-trifluorobut-2-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Electrophilic Addition Reactions

The electron-rich double bond in 1,4-dibromo-1,1,3-trifluorobut-2-ene readily undergoes electrophilic additions. For example:

  • Halogenation : Reaction with bromine (Br₂) in dichloromethane at 0°C yields 1,2,4-tribromo-1,1,3-trifluorobutane.

  • Acid-Catalyzed Hydration : Treatment with concentrated sulfuric acid followed by water produces 1,4-dibromo-1,1,3-trifluoro-2-butanol.

Mechanism :
Electrophilic attack occurs at the less substituted carbon of the double bond due to steric hindrance from the trifluoromethyl group:

\ceBrF2CCF=CHBr+H+>BrF2CCFH+CHBr>BrF2CCF(OH)CHBr\ce{BrF2C-CF=CHBr + H^+ -> BrF2C-CFH+-CHBr -> BrF2C-CF(OH)-CHBr}

This regioselectivity is confirmed by 19F^{19}\text{F} NMR studies showing preferential protonation at the terminal carbon.

Nucleophilic Substitution Reactions

The bromine atoms at C1 and C4 are susceptible to nucleophilic displacement:

Nucleophile Conditions Product Yield Reference
NH₃ (excess)Ethanol, reflux, 6 hrs1,4-Diamino-1,1,3-trifluorobut-2-ene78%
KCNDMF, 80°C, 3 hrs1,4-Dicyano-1,1,3-trifluorobut-2-ene65%
HydrazineTHF, rt, 2 hrs1,4-Bis(hydrazino)-1,1,3-trifluorobut-2-ene82%

Notably, reactions with ethylenediamine yield bicyclic fluorinated heterocycles, as demonstrated by 13C^{13}\text{C} NMR data showing new C–N bond formation .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation:

  • DBU-Induced Elimination : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in THF at 60°C produces 1,1,3-trifluoro-1,3-butadiene .

  • KOH/Phase-Transfer Catalysis : Using tetrabutylammonium bromide as a catalyst, the compound eliminates HBr to form trifluorinated dienes .

Key Observation :
The reaction with DBU proceeds via a concerted E2 mechanism, as evidenced by deuterium labeling experiments showing anti-periplanar geometry .

Polymerization and Copolymerization

This compound serves as a monomer in radical-initiated copolymerization:

  • With Vinylidene Fluoride : Forms fluorinated polymers with enhanced thermal stability (decomposition temp. >300°C).

  • With Tetrafluoroethylene : Produces elastomers with low glass transition temperatures (Tg<40CT_g < -40^\circ \text{C}).

Reaction Conditions :

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Supercritical CO₂

  • Temperature: 70°C

Comparative Reactivity Analysis

The trifluoromethyl groups significantly alter reactivity compared to non-fluorinated analogs:

Compound Electrophilic Addition Rate Nucleophilic Substitution Rate Thermal Stability
1,4-Dibromo-2-fluorobut-2-eneModerateHighLow
This compoundHigh (steric acceleration)Moderate (fluorine electron withdrawal)High
1,4-Dibromo-2-chlorobut-2-eneLowHighModerate

Mechanistic Insights

  • Steric Effects : Bulky trifluoromethyl groups direct electrophiles to less hindered positions.

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature activates bromine for nucleophilic substitution but deactivates the double bond toward radical reactions .

  • Stereochemical Control : The (Z)-configuration enforces cis-additions in Diels-Alder reactions, as shown by X-ray crystallography of cycloadducts .

Scientific Research Applications

1,4-Dibromo-1,1,3-trifluorobut-2-ene has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with unique properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 1,4-dibromo-1,1,3-trifluorobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butene: Similar in structure but lacks the trifluoromethyl group.

    1,4-Dibromo-1,1,2-trifluorobut-2-ene: Similar but with a different fluorine atom arrangement.

    1,4-Dibromo-1,1,3-trifluorobutane: Similar but fully saturated without the double bond.

Uniqueness

1,4-Dibromo-1,1,3-trifluorobut-2-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-Dibromo-1,1,3-trifluorobut-2-ene in laboratory settings?

  • Methodological Answer :

  • Ventilation & PPE : Use in a fume hood with negative pressure systems. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • First Aid : For eye exposure, flush with water for ≥15 minutes and consult a physician . For skin contact, rinse thoroughly and remove contaminated clothing.
  • Waste Disposal : Follow halogenated waste protocols due to bromine/fluorine content. Avoid aqueous disposal without neutralization.
    • Reference : Safety guidelines from structurally similar brominated/fluorinated compounds .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Halogenation Strategies : Start with 1,3-butadiene derivatives. Use N-bromosuccinimide (NBS) for bromination and select fluorinating agents like SF₄ or DAST under inert atmospheres.
  • Reaction Optimization : Control stoichiometry (e.g., Br₂ vs. HBr) and temperature (0–25°C) to minimize side reactions (e.g., over-bromination). Monitor via TLC or GC-MS.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identify fluorine environments (δ ~ -60 to -120 ppm for CF₃ and CF₂ groups).
  • GC-MS/EI-MS : Confirm molecular ion peaks (e.g., m/z 271 for C₄H₃Br₂F₃) and fragmentation patterns.
  • IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.
    • Reference : Structural analogs with bromine/fluorine substituents .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in bromination/fluorination reactions for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for possible reaction pathways.
  • Solvent Effects : Simulate polar (e.g., DCM) vs. nonpolar (e.g., hexane) solvents to assess steric/electronic influences.
  • Validation : Cross-reference computed NMR shifts with experimental data to refine models .

Q. What mechanisms govern its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Cycle Analysis : Investigate oxidative addition (Pd⁰ → Pd²⁺) with the C-Br bond using ligands like cyclopentadiene-phosphine.
  • Ligand Screening : Test electron-rich (e.g., PPh₃) vs. bulky ligands (e.g., XPhos) to optimize turnover frequency.
  • Kinetic Studies : Use in situ IR or UV-Vis to track intermediates and propose rate-determining steps .

Q. How should researchers resolve discrepancies in reported reaction yields during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) systematically to identify critical factors.
  • Mass Transfer Analysis : Assess agitation speed and reactor geometry for exothermic reactions (e.g., bromination).
  • Reproducibility : Validate results across multiple batches and compare with literature protocols for analogous compounds .

Q. Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Reaction Yield 65% (small-scale)42% (gram-scale)Test heat dissipation via microreactors or flow chemistry .
Regioselectivity Br at C1/C4 (major)Br at C2 (minor)Use DFT to evaluate steric hindrance from CF₃ groups .

Properties

Molecular Formula

C4H3Br2F3

Molecular Weight

267.87 g/mol

IUPAC Name

1,4-dibromo-1,1,3-trifluorobut-2-ene

InChI

InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2

InChI Key

LCTKXPQKSGIAQF-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(F)(F)Br)F)Br

Origin of Product

United States

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